molecular formula C14H22FN B12584555 4-Fluoro-N-(octan-2-yl)aniline CAS No. 646026-88-2

4-Fluoro-N-(octan-2-yl)aniline

Cat. No.: B12584555
CAS No.: 646026-88-2
M. Wt: 223.33 g/mol
InChI Key: NVZUWZKRLYFAPB-UHFFFAOYSA-N
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Description

4-Fluoro-N-(octan-2-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and an octan-2-yl group attached to the nitrogen atom. The molecular formula of this compound is C14H22FN, and it has a molecular weight of 223.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(octan-2-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorinated benzene derivative with an appropriate amine. For instance, 4-fluoronitrobenzene can be reduced to 4-fluoroaniline, which is then reacted with octan-2-ylamine under suitable conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of catalysts and optimized reaction conditions to ensure high yield and purity. The reduction of nitro compounds and subsequent amination are key steps in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(octan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzene derivatives .

Scientific Research Applications

4-Fluoro-N-(octan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(octan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(octan-2-yl)aniline is unique due to the presence of both a fluorine atom and an octan-2-yl group, which confer distinct chemical and biological properties.

Properties

CAS No.

646026-88-2

Molecular Formula

C14H22FN

Molecular Weight

223.33 g/mol

IUPAC Name

4-fluoro-N-octan-2-ylaniline

InChI

InChI=1S/C14H22FN/c1-3-4-5-6-7-12(2)16-14-10-8-13(15)9-11-14/h8-12,16H,3-7H2,1-2H3

InChI Key

NVZUWZKRLYFAPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC1=CC=C(C=C1)F

Origin of Product

United States

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